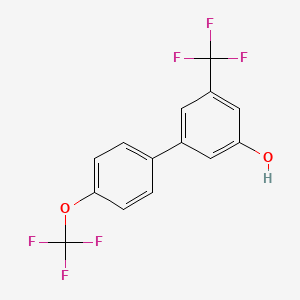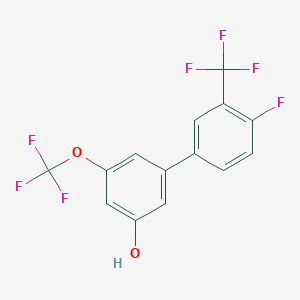
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
Übersicht
Beschreibung
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (5-CMPT-95) is an organic compound with a wide range of applications in the field of scientific research. It is a colorless, crystalline solid with a molecular weight of 305.6 g/mol and a melting point of approximately 128°C. 5-CMPT-95 is a member of the phenol family and is widely used in synthetic organic chemistry and biochemistry.
Wirkmechanismus
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of a wide range of drugs and other compounds. The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood, but it is believed to act by binding to the heme group of the enzyme and blocking the active site. This prevents the enzyme from catalyzing the reaction and thus inhibits its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% are not well understood. In vitro studies have shown that 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% can inhibit the activity of cytochrome P450 enzymes in a dose-dependent manner. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been shown to inhibit the activity of other enzymes, such as cytochrome b5 and DNA topoisomerase II. However, the effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% on other biochemical and physiological processes are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This makes it an ideal tool for studying the mechanism of action of these enzymes. Additionally, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is relatively easy to synthesize and is available in a 95% pure form. However, there are some limitations to using 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. For example, it is not water soluble and is not stable in alkaline conditions.
Zukünftige Richtungen
The potential applications of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% are numerous, and there are many future directions for research. For example, further studies are needed to better understand the biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%. Additionally, more research is needed to determine the optimal dosage and administration for various applications. Additionally, further studies are needed to explore the potential of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% as a therapeutic agent. Finally, more research is needed to explore the potential of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% as a tool for drug discovery and development.
Synthesemethoden
The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is relatively straightforward and can be achieved via a three-step process. In the first step, 3-chloro-4-methoxycarbonylphenol is reacted with trifluoroacetic acid in the presence of anhydrous sodium carbonate at room temperature. This reaction produces 5-(3-chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxybenzoic acid. In the second step, the acid is treated with sodium borohydride to yield the corresponding sodium salt. Finally, the sodium salt is treated with hydrochloric acid to yield 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in 95% purity.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It is commonly used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of a variety of natural products, such as steroids and terpenes. Additionally, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% can be used to study the mechanism of action of various enzymes, such as cytochrome P450 and cytochrome b5.
Eigenschaften
IUPAC Name |
methyl 2-chloro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O4/c1-22-14(21)12-3-2-8(6-13(12)16)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPCBNFHSRMSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686751 | |
| Record name | Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261922-20-6 | |
| Record name | Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)


